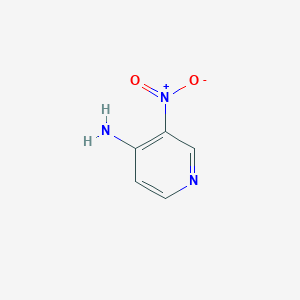

4-Amino-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPPEELMBOPLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338379 | |

| Record name | 4-Amino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681-37-4 | |

| Record name | 4-Amino-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1681-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-nitropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSL542D6HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-nitropyridine (CAS No. 1681-37-4), a key heterocyclic building block in medicinal and agrochemical research. This document details its chemical and physical properties, experimental protocols for its synthesis, its role as a versatile intermediate in the development of targeted therapeutics, and essential safety and handling information.

Core Properties and Data

This compound is a yellow crystalline solid that is widely utilized as a precursor in organic synthesis.[1] Its unique structure, featuring an amino group and an electron-withdrawing nitro group on a pyridine ring, makes it a valuable starting material for creating complex, biologically active molecules.[2]

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1681-37-4 | [3][4][5][6][7] |

| IUPAC Name | 3-nitropyridin-4-amine | [8] |

| Molecular Formula | C₅H₅N₃O₂ | [3][4][5][8] |

| Molecular Weight | 139.11 g/mol | [3][5] |

| Appearance | Yellow Crystalline Powder | [1][9] |

| Melting Point | 203-207 °C (lit.) | [1][5] |

| Boiling Point (Est.) | 255.04 °C | [9] |

| Density (Est.) | 1.455 g/cm³ | [9] |

| pKa (Predicted) | 5.02 ± 0.12 | [9] |

| Solubility | Insoluble in water. | [1][9] |

| SMILES String | C1=CN=CC(=C1N)--INVALID-LINK--[O-] | [8] |

| InChI Key | IUPPEELMBOPLDJ-UHFFFAOYSA-N | [5][8] |

Spectroscopic Data

The following table summarizes characteristic spectroscopic data for this compound, which is essential for its identification and characterization in a laboratory setting.

| Spectrum Type | Characteristic Peaks / Shifts (ppm or cm⁻¹) | Notes |

| ¹H NMR | ~9.0 (s, 1H), ~8.2 (d, 1H), ~6.8 (d, 1H) | The proton adjacent to the nitro group (H-2) is the most deshielded, appearing as a singlet around 9.0 ppm. The other two aromatic protons (H-5, H-6) appear as doublets. The amino protons typically appear as a broad singlet.[10] |

| ¹³C NMR | ~155 (C-4), ~150 (C-2), ~145 (C-6), ~135 (C-3), ~110 (C-5) | Estimated values. The carbon bearing the amino group (C-4) is highly deshielded. The carbon with the nitro group (C-3) is also significantly downfield. Aromatic carbons typically appear in the 100-160 ppm range. |

| IR | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1580 & ~1350 (NO₂ stretch) | Characteristic peaks include the primary amine N-H stretching (two bands), the scissoring vibration of the NH₂ group, and the asymmetric and symmetric stretching vibrations of the nitro group, respectively. |

| Mass Spec. | [M+H]⁺ m/z: 140.04 | The mass-to-charge ratio for the protonated molecule is a key identifier in mass spectrometry.[1] |

Applications in Research and Drug Development

This compound serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its functional groups provide two reactive sites for further chemical modification, making it a versatile building block for constructing more complex molecular architectures.

Key Application Areas:

-

Pharmaceutical Development: The compound is a valuable precursor for creating novel therapeutic agents. It is particularly noted for its use in developing anti-inflammatory drugs and anti-cancer agents, such as kinase inhibitors.[2] The aminopyridine scaffold is a "privileged structure" in drug discovery, and the nitro group provides a synthetic handle that can be readily converted to other functional groups.

-

Agrochemical Formulations: In the agrochemical industry, it is used in the formulation of effective pesticides and herbicides. Its incorporation can enhance the chemical stability and bioactivity of crop protection products.[2]

The diagram below illustrates the role of this compound as a versatile chemical intermediate, highlighting potential reaction pathways to generate diverse molecular scaffolds.

Caption: Versatility of this compound in synthesis.

Role in Kinase Inhibitor Synthesis & The JAK-STAT Pathway

While specific, published syntheses of commercial drugs starting directly from this compound are not prevalent in the literature, aminonitropyridine scaffolds are foundational for building inhibitors of critical signaling pathways in cancer and autoimmune diseases. One of the most important of these is the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway. Dysregulation of this pathway is implicated in myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory conditions.

The general strategy involves using the aminopyridine core to anchor the molecule in the ATP-binding pocket of the kinase, with further modifications to enhance potency and selectivity. The nitro group on this compound can be reduced to an amine, providing a new vector for chemical elaboration to build out the inhibitor's structure.

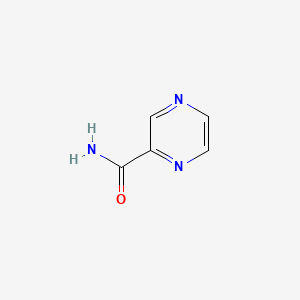

The diagram below provides a simplified overview of the JAK-STAT signaling pathway, a key target for drugs derived from aminopyridine intermediates.

Caption: The JAK-STAT pathway and the site of action for inhibitors.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for its subsequent functionalization, which is a common step in a drug discovery workflow.

Synthesis of this compound from 4-Aminopyridine

This protocol describes the nitration of 4-aminopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.[1][11]

Materials:

-

Pyridin-4-amine (4-aminopyridine)

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ammonia solution (NH₃)

-

Ice

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Heating mantle with temperature controller

-

Buchner funnel and filter flask

Procedure:

-

Dissolution: Under an ice bath, dissolve pyridin-4-amine (e.g., 5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) in a round-bottom flask with stirring.

-

Nitration: While maintaining the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise using a dropping funnel.

-

Stirring (Cold): After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 5 hours.

-

Heating: Remove the ice bath, allow the mixture to warm to room temperature, and then heat at 90 °C for 3 hours.

-

Cooling: After the heating phase, allow the reaction to cool and continue stirring at room temperature overnight.

-

Precipitation: Slowly pour the reaction mixture into a beaker containing ice water. Neutralize the solution by carefully adding ammonia solution until the pH reaches 7. A yellow precipitate will form.

-

Isolation: Collect the yellow solid by vacuum filtration using a Buchner funnel.

-

Drying: Wash the collected solid with cold deionized water and dry under reduced pressure to yield this compound. (Typical yield: ~70%).[1]

The workflow for this synthesis is visualized in the diagram below.

Caption: Step-by-step synthesis of this compound.

Representative Protocol: Buchwald-Hartwig Amination

This protocol is a representative example of how this compound can be functionalized. It describes a palladium-catalyzed cross-coupling reaction to form a new C-N bond, a common strategy in medicinal chemistry.

Objective: To couple this compound with an aryl bromide (e.g., bromobenzene) to demonstrate its utility as a coupling partner.

Materials:

-

This compound

-

Aryl bromide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Inert atmosphere manifold (Schlenk line)

-

Syringes for liquid transfer

-

TLC plates for reaction monitoring

-

Column chromatography setup for purification

Procedure:

-

Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the aryl bromide (1.1 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

-

Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., Xantphos, 0.04 eq). Add this catalyst/ligand mixture to the Schlenk flask.

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Seal the flask and heat the mixture (e.g., to 100-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired N-aryl-4-amino-3-nitropyridine product.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][5]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3][5]

-

Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[3][5]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated, use an approved particulate respirator (e.g., N95).[5]

-

-

Storage: Store in a cool, dry, dark place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

- 1. This compound(1681-37-4) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Amino-4-methyl-3-nitropyridine [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. 4-氨基-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. This compound 97 1681-37-4 [sigmaaldrich.com]

- 8. This compound | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN112300059B - Preparation method of PF-06651600 intermediate - Google Patents [patents.google.com]

- 10. Solved H NMR of this compound H NMR of 3,4- | Chegg.com [chegg.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

4-Amino-3-nitropyridine chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 4-Amino-3-nitropyridine, a key intermediate in the pharmaceutical industry.[1][2] It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a heterocyclic compound belonging to the pyridine family. The presence of both an amino and a nitro group on the pyridine ring makes it a versatile building block in organic synthesis.

IUPAC Name: 3-nitropyridin-4-amine[3]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Pharmacokinetic Properties

A summary of the key quantitative data for this compound is presented below. These properties are crucial for its handling, reaction optimization, and potential formulation development.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅N₃O₂ | [2][3][4][5][6][7] |

| Molecular Weight | 139.11 g/mol | [3][4][5][6][7][8] |

| Appearance | Yellow crystalline powder or solid | [1][2][4][9] |

| Melting Point | 203-207 °C | [1][5][9] |

| Boiling Point | 255.04 °C (rough estimate) | [1][2] |

| Density | 1.4551 g/cm³ (rough estimate) | [1][2] |

| Water Solubility | Insoluble | [1][9] |

| pKa | 5.02 ± 0.12 (Predicted) | [1] |

| CAS Number | 1681-37-4 | [3][4][5][6][7][8][9] |

| InChI Key | IUPPEELMBOPLDJ-UHFFFAOYSA-N | [1] |

| SMILES | Nc1ccncc1--INVALID-LINK--=O | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Two common synthetic routes for the preparation of this compound are outlined.

Protocol 1: Nitration of 4-Aminopyridine [1][2][4][9]

This method involves the direct nitration of 4-aminopyridine using a nitrating agent in a strong acid.

-

Materials:

-

Pyridin-4-amine (4-aminopyridine)

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ammonia solution

-

Ice

-

-

Procedure:

-

Dissolve pyridin-4-amine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under ice-bath conditions (0-10 °C).

-

Slowly add fuming nitric acid (2.5 mL) dropwise, maintaining the temperature between 0-10 °C.

-

Stir the reaction mixture at 0-10 °C for 5 hours.

-

Allow the mixture to warm to room temperature and then heat at 90 °C for 3 hours.

-

After cooling, continue stirring at room temperature overnight.

-

Slowly pour the reaction mixture into ice water.

-

Adjust the pH to 7 with ammonia solution to precipitate the product.

-

Collect the yellow precipitate by filtration and dry under reduced pressure.

-

The expected yield of this compound is approximately 70% (5.1 g).[4][9]

-

Caption: Workflow for the synthesis of this compound from 4-aminopyridine.

Protocol 2: Amination of 4-Ethoxy-3-nitropyridine [4]

This alternative route involves the substitution of an ethoxy group with an amino group.

-

Materials:

-

4-Ethoxy-3-nitropyridine

-

Ammonium acetate

-

Water

-

Phosphorus pentoxide

-

-

Procedure:

-

In a round bottom flask equipped with a reflux condenser and magnetic stirrer, charge 4-ethoxy-3-nitropyridine (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).

-

Heat the reaction mixture in an oil bath at 120 °C until a homogeneous liquid is formed.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 10:1 ethyl acetate:triethylamine solvent system.

-

After approximately 2.5 hours, cool the reaction mixture and pour it into water.

-

Collect the yellow precipitate by filtration.

-

Wash the precipitate with water and dry in vacuo at 60 °C over phosphorus pentoxide.

-

The expected yield of 3-nitro-4-aminopyridine is 75% (620 mg).[4]

-

Caption: Workflow for the synthesis of this compound from 4-ethoxy-3-nitropyridine.

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.

-

Thin-Layer Chromatography (TLC):

-

Application: To monitor reaction progress and assess purity qualitatively.

-

Stationary Phase: Silica gel plates.

-

Mobile Phase: A common system is 10:1 ethyl acetate:triethylamine.[4]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Application: For quantitative purity assessment and impurity profiling. While a specific method for this compound is not detailed in the provided results, a general approach for aminopyridines can be adapted.[10][11]

-

Column: A C18 reversed-phase column is a common starting point. For polar compounds like this, Hydrophilic Interaction Liquid Chromatography (HILIC) may be considered.[11]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[10]

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 275 nm).[10]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography (GC):

-

Application: For the analysis of volatile impurities and in specific contexts like air monitoring.

-

Detector: A Nitrogen-Phosphorus Detector (NPD) provides high sensitivity for nitrogen-containing compounds.[12]

-

Caption: General analytical workflow for the characterization of this compound.

Safety and Handling

This compound is associated with several hazard classifications.[3][5]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5]

-

Personal Protective Equipment (PPE): Appropriate gloves, safety glasses, and a dust mask (e.g., N95) should be worn when handling the solid material.[5]

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[1] The container should be kept well-closed.[8]

This guide serves as a foundational resource for professionals working with this compound, providing essential data and methodologies to support further research and development activities.

References

- 1. This compound CAS#: 1681-37-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. 4-氨基-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 4-Amino-3-Nitropyridin 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 1681-37-4 | FA03573 | Biosynth [biosynth.com]

- 9. This compound | 1681-37-4 [chemicalbook.com]

- 10. helixchrom.com [helixchrom.com]

- 11. benchchem.com [benchchem.com]

- 12. osha.gov [osha.gov]

An In-depth Technical Guide to 4-Amino-3-nitropyridine

This technical guide provides a comprehensive overview of 4-Amino-3-nitropyridine, a significant chemical intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis, offering detailed information on its chemical properties, synthesis protocols, and potential applications.

Core Properties of this compound

This compound is a yellow crystalline powder utilized as a pharmaceutical intermediate.[1][2] Its core physicochemical properties are summarized below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C5H5N3O2 | [3][4][5] |

| Molecular Weight | 139.11 g/mol | [3][4][5][6] |

| CAS Number | 1681-37-4 | [3][4][5][6] |

| Appearance | Yellow Crystalline Powder | [1][2] |

| Melting Point | 203-207 °C | [1][5] |

| Water Solubility | Insoluble | [1][2] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [7] |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nitration of 4-aminopyridine. The following protocol is a detailed representation of this procedure.[1][6]

Materials:

-

Pyridin-4-amine (4-aminopyridine)

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

-

Ammonia solution

Procedure:

-

Under ice-bath conditions, dissolve 5.0 g (50.0 mmol) of pyridin-4-amine in 20 mL of concentrated sulfuric acid.

-

While maintaining the reaction temperature between 0-10 °C, slowly add 2.5 mL of fuming nitric acid dropwise.

-

Continue to stir the reaction mixture at 0-10 °C for 5 hours after the addition is complete.

-

Allow the mixture to warm to room temperature and then heat at 90 °C for 3 hours.

-

After heating, let the reaction mixture stir at room temperature overnight to ensure completion.

-

Slowly pour the reaction mixture into ice water.

-

Adjust the pH of the solution to 7 using an ammonia solution, which will cause a precipitate to form.

-

Collect the resulting yellow solid precipitate by filtration.

-

Dry the collected solid under reduced pressure to yield this compound.

This protocol typically results in a yield of approximately 70%.[1][6]

Logical Workflow for Synthesis

The synthesis of this compound follows a structured workflow from starting materials to the final product. The diagram below illustrates the key stages of the process.

Caption: Synthesis workflow for this compound.

Biological Significance and Applications

This compound and its derivatives are of interest in medicinal chemistry. The parent compound has been shown to possess analgesic, antimicrobial, and antiviral properties.[8] It can inhibit bacterial growth by interfering with DNA synthesis and also shows potential in inhibiting viral replication.[8] Furthermore, derivatives of nitropyridines are utilized in the synthesis of a wide array of biologically active molecules, including inhibitors for various enzymes and compounds with antitumor and anti-neurodegenerative activities.[9] The synthesis of related compounds like 4-amino-2-chloro-3-nitropyridine serves as a precursor for inhibitors of E1 activating enzymes and adenosine homocysteine hydrolase.[10]

References

- 1. This compound | 1681-37-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound 97 1681-37-4 [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound CAS#: 1681-37-4 [m.chemicalbook.com]

- 8. This compound | 1681-37-4 | FA03573 | Biosynth [biosynth.com]

- 9. mdpi.com [mdpi.com]

- 10. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

An In-depth Technical Guide on the Physicochemical Properties of 4-Amino-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The document details its melting point and solubility, presenting standardized experimental protocols for their determination. This information is critical for the handling, characterization, and application of this compound in research and development settings.

Physicochemical Data of this compound

The melting point and solubility are fundamental parameters for the identification and purity assessment of this compound. These properties are summarized below.

| Property | Value | Source |

| Melting Point | 203-207 °C | Sigma-Aldrich |

| 198.0-208.0 °C | Thermo Scientific[1] | |

| 201°C to 205°C | Fisher Scientific[2] | |

| Solubility | Insoluble in water | ChemicalBook[3], Fisher Scientific[2] |

Experimental Protocols

The following sections describe detailed methodologies for the determination of the melting point and solubility of organic compounds such as this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a crucial indicator of purity, as impurities tend to lower and broaden the melting range[4]. The capillary tube method is a widely used and reliable technique for this measurement[5].

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)[5]

-

Thermometer

-

Sample of this compound (finely powdered)

-

Mortar and pestle

-

Heating bath fluid (e.g., mineral oil or silicone oil for Thiele tube)[5]

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is finely crushed into a powder using a mortar and pestle[6].

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, achieving a sample height of 1-2 cm[6].

-

Apparatus Setup:

-

Mel-Temp Apparatus: The packed capillary tube is inserted into the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in the heating bath of the Thiele tube.

-

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first drop of liquid appears.

-

T2: The temperature at which the entire solid sample has completely melted[5].

-

-

Reporting: The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (0.5-1.0°C).

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent. The principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents[7].

Apparatus and Materials:

-

Test tubes and rack

-

Graduated cylinders or pipettes

-

Spatula

-

Vortex mixer (optional)

-

Sample of this compound

-

Various solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl)[8]

Procedure:

-

Sample Measurement: A small, measured amount of this compound (e.g., 25 mg) is placed into a clean, dry test tube[8].

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube in portions[8].

-

Mixing: After each addition of the solvent, the test tube is shaken vigorously for 10-20 seconds to facilitate dissolution[7]. A vortex mixer can be used for more efficient mixing.

-

Observation: The mixture is observed to determine if the solid has completely dissolved. If a single clear phase is observed, the compound is considered soluble. If solid particles remain, it is deemed insoluble[7].

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarity and pH to create a comprehensive solubility profile. For instance, solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively[8][9].

Visualized Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: Workflow for Determining Physicochemical Properties.

References

- 1. L19725.14 [thermofisher.com]

- 2. This compound, 96% | Fisher Scientific [fishersci.ca]

- 3. This compound | 1681-37-4 [chemicalbook.com]

- 4. athabascau.ca [athabascau.ca]

- 5. scribd.com [scribd.com]

- 6. byjus.com [byjus.com]

- 7. chem.ws [chem.ws]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

Synthesis of 4-Amino-3-nitropyridine from 4-Aminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-amino-3-nitropyridine, a key intermediate in the pharmaceutical industry, starting from 4-aminopyridine.[1] The document details the reaction mechanism, experimental protocols, and key quantitative data associated with the synthesis.

Overview of the Synthesis Pathway

The synthesis of this compound from 4-aminopyridine is achieved through an electrophilic aromatic substitution reaction, specifically, a nitration reaction. In this process, the pyridine ring of 4-aminopyridine is nitrated at the 3-position. The reaction is typically carried out using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The amino group at the 4-position is an activating group and directs the incoming electrophile to the ortho positions (3 and 5). Due to steric hindrance, the substitution occurs predominantly at the 3-position.

Experimental Protocol

The following protocol is a general procedure for the synthesis of this compound from 4-aminopyridine.[1][2]

Materials:

-

Pyridin-4-amine (4-aminopyridine)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ammonia solution (NH₃·H₂O)

-

Ice

Procedure:

-

In a reaction vessel, dissolve pyridin-4-amine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under ice-bath conditions to maintain a low temperature.[1][2]

-

While keeping the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise to the solution with constant stirring.[1][2]

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 5 hours.[1][2]

-

Allow the reaction mixture to warm to room temperature and then heat it at 90°C for 3 hours.[1][2]

-

After the heating phase, let the mixture stir at room temperature overnight to ensure the reaction goes to completion.[1][2]

-

Neutralize the solution by adjusting the pH to 7 with ammonia.[1][2]

-

A yellow precipitate will form. Collect the solid by filtration.[1][2]

-

Dry the collected solid under reduced pressure to obtain this compound.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 4-Aminopyridine (Starting Material) | 5.0 g (50.0 mmol) | [1][2] |

| Concentrated Sulfuric Acid | 20 mL | [1][2] |

| Fuming Nitric Acid | 2.5 mL | [1][2] |

| Product | ||

| This compound | 5.1 g | [1][2] |

| Reaction Yield | 70% | [1][2] |

| Physical Properties of Product | ||

| Appearance | Yellow crystalline powder | [1] |

| Molecular Formula | C₅H₅N₃O₂ | [2][3] |

| Molecular Weight | 139.11 g/mol | [2][3][4] |

| Melting Point | 203-207 °C | [1] |

| Mass Spectrometry | [M + H]⁺ m/z: 140.04 | [1][2] |

| Solubility | Insoluble in water | [1] |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from 4-aminopyridine.

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Diagram

The chemical transformation from 4-aminopyridine to this compound is depicted below.

Caption: Nitration of 4-aminopyridine to form this compound.

References

Spectroscopic Profile of 4-Amino-3-nitropyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-3-nitropyridine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 9.0 | s | H-2 |

| 8.2 | d | H-6 |

| 6.8 | d | H-5 |

Note: The assignments are based on the analysis of the ¹H NMR spectrum, considering the electronic effects of the amino and nitro substituents on the pyridine ring.

¹³C NMR Data

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Strong, Broad | N-H stretching (amino group) |

| ~1640 | Strong | N-H bending (amino group) |

| ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic ring) |

| ~1520 | Strong | Asymmetric NO₂ stretching |

| ~1350 | Strong | Symmetric NO₂ stretching |

Note: The IR data is based on typical vibrational frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

| m/z | Interpretation |

| 140.04 | [M+H]⁺ (Molecular ion + proton) |

| 139 | Molecular Ion (M⁺) |

| 93 | [M - NO₂]⁺ |

| 66 | [C₄H₄N]⁺ |

Note: The mass spectrometry data indicates the molecular weight of the compound and provides insights into its fragmentation pattern under electron impact.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[2]

-

The solution is then transferred to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are present.

-

The final sample volume in the NMR tube is typically adjusted to 0.6-0.7 mL.[2]

¹H NMR Spectroscopy Protocol:

-

The NMR spectrometer is tuned to the proton frequency.

-

The sample is placed in the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the spectrum.

-

The spectrum is phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy Protocol:

-

The NMR spectrometer is tuned to the carbon-13 frequency.

-

The same sample prepared for ¹H NMR can be used.

-

The magnetic field is shimmed.

-

A standard proton-decoupled ¹³C NMR experiment is performed to simplify the spectrum to single peaks for each unique carbon.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

The FID is processed similarly to the ¹H NMR data.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[3]

-

The mixture is thoroughly ground to a fine powder.

-

The powdered mixture is then placed into a pellet-pressing die.

-

A hydraulic press is used to apply several tons of pressure to form a thin, transparent KBr pellet.[3]

FTIR Spectroscopy Protocol:

-

A background spectrum of the empty sample compartment is collected to account for atmospheric and instrumental contributions.

-

The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction (Direct Insertion Probe):

-

A small amount of the solid this compound sample is loaded into a capillary tube.

-

The capillary tube is then placed in the direct insertion probe of the mass spectrometer.

-

The probe is inserted into the ion source of the instrument.

Electron Impact (EI) Mass Spectrometry Protocol:

-

The sample is vaporized by heating the probe.[4]

-

The gaseous molecules are introduced into the ion source, which is under high vacuum.

-

The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5][6][7]

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[4][5]

-

The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Spectroscopic analysis workflow from sample preparation to structural elucidation.

References

- 1. This compound | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

An In-depth Technical Guide to the Safety and Hazards of 4-Amino-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard profile of 4-Amino-3-nitropyridine (CAS No: 1681-37-4). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding for professionals handling this compound in a laboratory or drug development setting.

Chemical Identification and Properties

This compound is a solid chemical compound used as a pharmaceutical intermediate.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₂ | |

| Molecular Weight | 139.11 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 203-207 °C (lit.) | |

| Boiling Point | 255.04°C (rough estimate) | |

| Water Solubility | Insoluble | [1] |

| Partition Coefficient (log Pow) | -0.443 |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[3] The primary hazards are associated with acute toxicity, skin and eye irritation, and respiratory irritation.

GHS Hazard Classifications:

| Hazard Class | Category | Source |

| Acute Toxicity, Oral | Category 4 | [3][4] |

| Skin Corrosion/Irritation | Category 2 | [3][4] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | [3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [3][4] |

Hazard Statements (H-Statements):

GHS Pictograms:

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[3] The available data from SDSs is largely based on GHS classification criteria and QSAR modeling for some endpoints.

| Toxicity Endpoint | Result | Notes |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [3][4] |

| Acute Dermal Toxicity | No data available | |

| Acute Inhalation Toxicity | No data available | |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [4] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | [4] |

| Respiratory or Skin Sensitization | No data available. Prolonged or repeated exposure may cause allergic reactions in sensitive individuals. | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No component is identified as a carcinogen by IARC, NTP, or OSHA at levels ≥ 0.1%. | |

| Reproductive Toxicity | No data available | |

| STOT - Single Exposure | Category 3 (May cause respiratory irritation) | [3][4] |

| STOT - Repeated Exposure | No data available | [3] |

Note: The lack of comprehensive experimental data necessitates handling this compound with a high degree of caution, assuming it may have other uncharacterized hazardous properties.

Safe Handling and Experimental Workflow

Adherence to a strict safety protocol is mandatory when working with this compound. The following diagram illustrates the recommended workflow for hazard assessment and handling in a research environment.

Caption: Chemical Hazard Assessment and Handling Workflow.

Precautionary Measures and Personal Protective Equipment (PPE)

A summary of precautionary statements and recommended PPE is provided below.

| Category | Precautionary Statements (P-Statements) |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4] P264: Wash hands and skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Response | P301+P312/P317: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P332+P317: If skin irritation occurs: Get medical help.[4] P362+P364: Take off contaminated clothing and wash it before reuse.[4] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[4] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4] |

Recommended Personal Protective Equipment (PPE):

-

Engineering Controls: Work should be conducted in a properly functioning chemical fume hood.[6] Ensure adequate ventilation.[4]

-

Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards.[3][4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[3][4][6] A lab coat is mandatory.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[3]

Emergency Procedures

In case of accidental exposure or spill, immediate action is critical.

| Exposure Route | First Aid Measure |

| Inhalation | Remove the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, seek medical attention.[3][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][4] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[3][4] |

Accidental Release Measures: Use personal protective equipment and avoid dust formation. Evacuate personnel to a safe area. Sweep up the material, place it in a suitable closed container for disposal, and avoid creating dust. Do not let the product enter drains.

Experimental Protocols Cited

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain based on the reviewed safety data sheets.[3] The hazard classifications are primarily derived from regulatory guidelines and computational models rather than specific published studies. One available protocol details the chemical synthesis of the compound.[1]

Synthesis of this compound: The synthesis involves dissolving 4-aminopyridine in concentrated sulfuric acid under ice-bath conditions (0-10 °C).[1] Fuming nitric acid is then added slowly.[1] The reaction mixture is stirred for several hours, heated to 90°C, and then stirred overnight at room temperature.[1] The final product is precipitated by pouring the mixture into ice water and neutralizing the pH with ammonia.[1] The resulting yellow solid is collected by filtration.[1]

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary risks include harm if swallowed, skin and eye irritation, and respiratory irritation. Due to the limited availability of comprehensive toxicological data, researchers must employ stringent safety measures, including the use of appropriate engineering controls and personal protective equipment. Adherence to the established safe handling workflow and emergency procedures is essential to minimize risk in the laboratory.

References

Theoretical Properties of 4-Amino-3-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4-Amino-3-nitropyridine, a versatile heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This document collates and presents data on its molecular structure, spectroscopic characteristics, and quantum chemical properties. Detailed experimental protocols for its synthesis are also provided, alongside visualizations of key processes to facilitate understanding and application in research and development.

Introduction

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of bioactive molecules.[1] Its unique structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group, imparts a distinct reactivity profile that makes it a valuable building block in medicinal chemistry.[2] Research has highlighted its role as a precursor in the development of novel therapeutic agents, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral drugs.[1][3] This guide aims to provide a detailed summary of its theoretical and experimentally observed properties to support ongoing and future research endeavors.

Synthesis of this compound

The synthesis of this compound can be achieved through multiple pathways. Two common methods are detailed below.

Experimental Protocols

Method 1: Nitration of 4-Aminopyridine [4][5]

-

Dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) in a flask placed in an ice bath.

-

While maintaining the temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise.

-

Stir the reaction mixture at 0-10 °C for 5 hours after the addition is complete.

-

Allow the mixture to warm to room temperature and then heat at 90°C for 3 hours.

-

Continue stirring at room temperature overnight.

-

Slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia.

-

Collect the resulting yellow precipitate by filtration.

-

Dry the solid under reduced pressure to yield this compound. (Yield: ~70%)[4][5]

Method 2: Amination of 4-Ethoxy-3-nitropyridine [5]

-

Charge a 25 ml round bottom flask with 4-ethoxy-3-nitropyridine (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).

-

Fit the flask with a reflux condenser and a magnetic stirrer, and place it in an oil bath.

-

Heat the reaction mixture to 120° C until it forms a homogeneous liquid.

-

Monitor the reaction progress using thin-layer chromatography with a 10:1 ethyl acetate:triethylamine solvent system.

-

After approximately 2.5 hours, cool the reaction mixture and pour it into water.

-

Collect the yellow precipitate by filtration.

-

Wash the precipitate with water and dry it in vacuo at 60° C over phosphorus pentoxide to obtain 3-nitro-4-aminopyridine. (Yield: ~75%)[5]

Synthesis Pathway Visualization

Molecular Structure and Crystallography

The molecular structure of this compound has been investigated using theoretical methods. While experimental X-ray crystallography data was not found in the performed searches, Density Functional Theory (DFT) calculations provide valuable insights into its geometry.[6]

Structural Parameters

The optimized geometrical parameters have been calculated using the B3LYP/6-311++G(d,p) level of theory.[6]

| Parameter | Bond Length (Å) (Calculated) | Parameter | Bond Angle (°) (Calculated) |

| N1-C2 | 1.343 | C2-N1-C6 | 117.5 |

| C2-C3 | 1.401 | N1-C2-C3 | 123.6 |

| C3-C4 | 1.431 | C2-C3-C4 | 117.8 |

| C4-N5 | 1.353 | C3-C4-N5 | 121.2 |

| N5-C6 | 1.348 | C4-N5-C6 | 117.8 |

| C6-N1 | 1.339 | N5-C6-N1 | 122.1 |

| C3-N7 | 1.455 | C2-C3-N7 | 120.4 |

| N7-O8 | 1.231 | C4-C3-N7 | 121.8 |

| N7-O9 | 1.231 | C3-N7-O8 | 117.9 |

| C4-N10 | 1.354 | C3-N7-O9 | 117.9 |

| N10-H11 | 1.011 | O8-N7-O9 | 124.2 |

| N10-H12 | 1.011 | C3-C4-N10 | 119.8 |

Data sourced from Rasheed et al. (2018).[6] Note: Atom numbering may differ from standard IUPAC nomenclature and corresponds to the computational model used in the source.

Spectroscopic Properties

The spectroscopic signature of this compound has been characterized by various techniques, providing a fingerprint for its identification and analysis.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum shows distinct signals for the aromatic protons. Based on available spectral data, the approximate chemical shifts are: a singlet at ~9.0 ppm (H-2), a doublet at ~8.2 ppm (H-6), and a doublet at ~6.8 ppm (H-5).[7]

¹³C NMR: The experimental carbon-13 NMR chemical shifts have been reported as follows.[8]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | 152.1 |

| C-3 | 129.5 |

| C-4 | 150.3 |

| C-5 | 110.2 |

| C-6 | 154.2 |

Data sourced from PubChem, originally reported by Rasheed et al. (1993).[8]

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational modes of this compound have been investigated through both experimental and theoretical methods. The table below presents a comparison of the experimental FT-IR and FT-Raman frequencies with the scaled theoretical values calculated at the B3LYP/6-311++G(d,p) level.[6]

| Assignment | FT-IR (cm⁻¹) (Experimental) | FT-Raman (cm⁻¹) (Experimental) | Calculated (Scaled) (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3489 | 3491 | 3490 |

| NH₂ Symmetric Stretch | 3374 | 3375 | 3375 |

| C-H Stretch | 3180 | 3181 | 3181 |

| NH₂ Scissoring | 1630 | 1631 | 1631 |

| C=C Stretch | 1580 | 1580 | 1581 |

| NO₂ Asymmetric Stretch | 1520 | 1521 | 1521 |

| C-C Stretch | 1475 | 1476 | 1476 |

| NO₂ Symmetric Stretch | 1340 | 1341 | 1341 |

| C-N Stretch | 1290 | 1290 | 1291 |

| C-NO₂ Stretch | 830 | 831 | 831 |

Data sourced from Rasheed et al. (2018).[6]

UV-Vis Spectroscopy

The electronic absorption spectrum of this compound has been studied using both experimental measurements and Time-Dependent DFT (TD-DFT) calculations.[6]

| Parameter | Experimental (nm) | Calculated (nm) | Transition |

| λmax | 390 | 395 | HOMO -> LUMO |

Data sourced from Rasheed et al. (2018).[6]

Quantum Chemical Properties

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energies of these orbitals and the resulting energy gap were calculated using DFT (B3LYP/6-311++G(d,p)).[6]

| Parameter | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -2.78 |

| Energy Gap (ΔE) | 3.76 |

Data sourced from Rasheed et al. (2018).[6]

The relatively small HOMO-LUMO gap indicates that charge transfer can readily occur within the molecule, contributing to its reactivity and potential as a synthetic intermediate.[6]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP analysis reveals that the negative potential is localized over the nitro group's oxygen atoms, making them susceptible to electrophilic attack. The positive potential is found around the amino group's hydrogen atoms, indicating these are sites for potential nucleophilic interactions.

Analytical Workflow

The characterization of a synthesized batch of this compound typically follows a standardized analytical workflow to confirm its identity and purity.

Conclusion

This technical guide has summarized the key theoretical and spectroscopic properties of this compound. The provided data, including structural parameters, spectroscopic fingerprints, and quantum chemical insights, serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science. The detailed synthesis protocols and workflow visualizations are intended to facilitate the practical application of this knowledge in a laboratory setting. Further experimental studies, particularly single-crystal X-ray diffraction, would be beneficial to validate and refine the theoretical structural data presented herein.

References

- 1. mdpi.com [mdpi.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound(1681-37-4) 1H NMR [m.chemicalbook.com]

- 5. This compound | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminopyridine [webbook.nist.gov]

- 7. This compound | 1681-37-4 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

4-Amino-3-nitropyridine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-3-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document consolidates critical data, including its chemical and physical properties, detailed spectral analysis, and established experimental protocols for its synthesis. Furthermore, it explores its applications as a versatile precursor in the development of novel bioactive molecules.

Core Chemical and Physical Properties

This compound is a yellow crystalline powder at room temperature.[1] Its core properties are summarized in the table below, providing a foundational understanding of its chemical identity and physical characteristics.

| Property | Value | Reference |

| IUPAC Name | 3-nitropyridin-4-amine | [2] |

| CAS Number | 1681-37-4 | [2] |

| Molecular Formula | C₅H₅N₃O₂ | [2] |

| Molecular Weight | 139.11 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 203-207 °C | [3] |

| Solubility | Insoluble in water | [3] |

| pKa | 5.02 ± 0.12 (Predicted) | [3] |

Spectroscopic Analysis

The structural characterization of this compound is well-defined by various spectroscopic techniques. The following tables present key quantitative data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides insight into the proton environments, while ¹³C NMR data, calculated using the Gauge-Independent Atomic Orbital (GIAO) method, reveals the carbon skeleton.[4]

Table 1: ¹H NMR Spectral Data

| Proton | Chemical Shift (δ) | Multiplicity | Notes |

| H-2 | ~9.0 ppm | Singlet | Proton is adjacent to the electron-withdrawing nitro group, resulting in a significant downfield shift. |

| H-6 | ~8.2 ppm | Doublet | |

| H-5 | Doublet | ||

| -NH₂ | Broad Singlet |

Note: A specific reference indicates a singlet at 9.0 ppm and a doublet at 8.2 ppm. The exact positions of H-5 and the amino protons can vary.[2]

Table 2: Calculated ¹³C NMR Spectral Data (GIAO Method) [4]

| Carbon Atom | Calculated Chemical Shift (δ) ppm |

| C2 | 152.4 |

| C3 | 133.1 |

| C4 | 148.2 |

| C5 | 110.1 |

| C6 | 151.7 |

Infrared (IR) Spectroscopy Data

The vibrational modes of this compound have been characterized through both experimental and theoretical (DFT) studies.[4] The table below highlights the key functional group absorptions.

Table 3: Key FT-IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3482 | Asymmetric Stretching | -NH₂ |

| 3358 | Symmetric Stretching | -NH₂ |

| 1642 | Scissoring (Bending) | -NH₂ |

| 1573 | Asymmetric Stretching | -NO₂ |

| 1311 | Symmetric Stretching | -NO₂ |

| 1255 | C-N Stretching | C-NH₂ |

| 1599, 1450 | C=C, C=N Stretching | Pyridine Ring |

Experimental Protocols: Synthesis of this compound

There are two primary, well-documented methods for the synthesis of this compound. Both are detailed below, providing researchers with actionable protocols.

Method 1: Nitration of 4-Aminopyridine

This is a common and direct method for synthesizing the target compound. It involves the electrophilic nitration of the pyridine ring, activated by the amino group.

Experimental Protocol:

-

Dissolution: Dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under ice-bath conditions to maintain a low temperature.[3][5]

-

Nitration: While keeping the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise.[3][5]

-

Initial Reaction: Continue stirring the mixture at 0-10 °C for 5 hours after the addition is complete.[3][5]

-

Heating: Allow the reaction mixture to warm to room temperature, and then heat it at 90 °C for 3 hours.[3][5]

-

Cooling & Quenching: After heating, let the mixture stir at room temperature overnight to ensure the reaction is complete and the system has fully cooled.[3][5]

-

Precipitation: Slowly pour the reaction mixture into ice water. Neutralize the solution to a pH of 7 using ammonia. This will cause the product to precipitate out of the solution.[3][5]

-

Isolation: Collect the resulting yellow precipitate by filtration and dry it under reduced pressure. This yields this compound as a yellow solid (typical yield: ~70%).[3][5] Mass spectrometry analysis confirms the product with [M+H]⁺ at m/z 140.04.[5]

References

Potential Research Areas for 4-Amino-3-nitropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-nitropyridine is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry. Its unique electronic and structural features, arising from the presence of both an amino and a nitro group on the pyridine ring, make it a valuable precursor for the development of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and a review of its current and potential research applications. Particular focus is given to its role as a key intermediate in the synthesis of kinase inhibitors and other pharmacologically relevant compounds. This document aims to serve as a foundational resource for researchers exploring the potential of this compound in drug discovery and development, as well as in the agrochemical industry.

Chemical and Physical Properties

This compound is a yellow crystalline powder with a molecular weight of 139.11 g/mol .[1][2] It is largely insoluble in water.[3] A comprehensive summary of its chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅N₃O₂ | [1] |

| Molecular Weight | 139.11 g/mol | [1][2] |

| Appearance | Yellow Crystalline Powder | [3] |

| Melting Point | 203-207 °C | [2] |

| CAS Number | 1681-37-4 | [1][2] |

| Water Solubility | Insoluble | [3] |

| SMILES | C1=CN=CC(=C1N)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C5H5N3O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H,(H2,6,7) | [1] |

Synthesis of this compound

There are two primary methods reported for the synthesis of this compound.

Method 1: Nitration of 4-Aminopyridine

This method involves the direct nitration of 4-aminopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Dissolve 4-aminopyridine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under an ice bath.

-

Slowly add fuming nitric acid (2.5 mL) dropwise while maintaining the reaction temperature between 0-10 °C.

-

Stir the reaction mixture at 0-10 °C for 5 hours.

-

Allow the mixture to warm to room temperature and then heat at 90°C for 3 hours.

-

Continue stirring at room temperature overnight.

-

Slowly pour the reaction mixture into ice water and adjust the pH to 7 with ammonia.

-

Collect the resulting precipitate by filtration and dry under reduced pressure to yield this compound as a yellow solid.[4]

Expected Yield: ~70%[4]

Method 2: From 4-Ethoxy-3-nitropyridine

This alternative synthesis route utilizes 4-ethoxy-3-nitropyridine as the starting material.

-

In a 25 ml round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethoxy-3-nitropyridine (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).

-

Heat the reaction mixture in an oil bath to 120°C until a homogeneous liquid is formed.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a 10:1 ethyl acetate:triethylamine solvent system.

-

After approximately 2.5 hours, cool the reaction mixture and pour it into water.

-

Collect the yellow precipitate by filtration, wash with water, and dry in vacuo at 60°C over phosphorus pentoxide.[4]

Expected Yield: ~75%[4]

Potential Research Areas and Applications

This compound's utility stems from its role as a versatile intermediate in the synthesis of more complex molecules with a wide range of biological activities.

Pharmaceutical Development

The compound is a key precursor in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.

A significant area of research is its use in the synthesis of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

-

Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors: this compound derivatives are precursors to potent and selective RIPK2 inhibitors.[5][6] RIPK2 is a key signaling molecule in the NOD1/NOD2 pathway, which is involved in the innate immune response.[5][7] Inhibition of RIPK2 is a promising therapeutic strategy for inflammatory diseases. One study reported a 4-aminoquinoline-based derivative with an IC₅₀ of 5.1 ± 1.6 nM for RIPK2.[5]

This compound has been reported to possess inherent antimicrobial and antiviral properties.[8] The proposed mechanism for its antibacterial action is the inhibition of bacterial DNA synthesis.[8] It is suggested to be inactive against bacteria that utilize RNA as their genetic material.[8] Its chlorinated derivative, 4-amino-2-chloro-3-nitropyridine, is an intermediate for antiviral hydrolase inhibitors with activity against a range of viruses including vaccinia, smallpox, human cytomegalovirus, HIV, H1N1, and H3N2.[9]

Further research is warranted to elucidate the specific mechanisms and to identify the microbial and viral targets of this compound and its derivatives. Standard antimicrobial and antiviral assays can be employed to quantify its efficacy.

-

Antimicrobial Susceptibility Testing (Broth Microdilution): This method can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains. The protocol involves preparing serial dilutions of the compound in a 96-well microtiter plate, inoculating with a standardized bacterial suspension, and determining the lowest concentration that inhibits visible growth after incubation.[10]

-

Antiviral Assay (Plaque Reduction Assay): This assay evaluates the ability of the compound to inhibit viral replication in a cell culture system. It involves infecting a monolayer of host cells with a virus in the presence of varying concentrations of the compound. The reduction in the number of viral plaques compared to an untreated control is used to determine the antiviral activity.[11]

-

Cytotoxicity Assay (MTT Assay): To assess the potential toxicity of the compound to host cells, an MTT assay can be performed in parallel with the antiviral assays. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Agrochemical Formulations

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. Its chemical stability and reactivity are advantageous for designing effective crop protection agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research. While its direct biological activities are not yet fully characterized with quantitative data, its role as a precursor for potent kinase inhibitors and other bioactive molecules is well-established. Future research should focus on a more detailed exploration of its mechanism of action in its reported antimicrobial and antiviral activities, including the identification of specific molecular targets and the determination of quantitative efficacy metrics. The synthetic accessibility and the chemical versatility of this compound make it an attractive starting point for the development of novel therapeutic agents and agrochemicals. This guide provides a solid foundation for researchers to build upon in their exploration of this promising compound.

References

- 1. This compound | C5H5N3O2 | CID 548803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-氨基-3-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 1681-37-4 [chemicalbook.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound | 1681-37-4 | FA03573 | Biosynth [biosynth.com]

- 9. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 4-Amino-3-nitropyridine: Application Notes and Protocols

This document provides detailed protocols for the synthesis of 4-Amino-3-nitropyridine, a valuable intermediate in pharmaceutical research. The primary method detailed is the nitration of 4-aminopyridine. Additionally, an alternative synthesis route starting from 4-ethoxy-3-nitropyridine is presented.

Data Presentation

The following table summarizes the quantitative data for two common synthesis methods for this compound.

| Parameter | Method 1: Nitration of 4-Aminopyridine | Method 2: Amination of 4-Ethoxy-3-nitropyridine |

| Starting Material | Pyridin-4-amine | 4-Ethoxy-3-nitropyridine |

| Reagents | Concentrated Sulfuric Acid, Fuming Nitric Acid, Ammonia | Ammonium Acetate |

| Solvent | - | - |

| Reaction Temperature | 0-10 °C, then 90 °C | 120 °C |

| Reaction Time | 5 hours at 0-10 °C, 3 hours at 90 °C, then overnight at room temperature | 2.5 hours |

| Product Yield | 70%[1][2] | 75%[1] |

| Product Appearance | Yellow solid[1][2] | Yellow precipitate[1] |

| Molecular Weight | 139.11 g/mol | 139.11 g/mol |

Experimental Protocols

Method 1: Synthesis of this compound from 4-Aminopyridine

This protocol details the nitration of 4-aminopyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.

Materials:

-

Pyridin-4-amine (5.0 g, 50.0 mmol)

-

Concentrated Sulfuric Acid (20 mL)

-

Fuming Nitric Acid (2.5 mL)

-

Ice

-

Ammonia solution

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round bottom flask, dissolve pyridin-4-amine (5.0 g, 50.0 mmol) in concentrated sulfuric acid (20 mL) under ice-bath conditions to control the initial exothermic reaction.[1][2]

-

While maintaining the reaction temperature between 0-10 °C, slowly add fuming nitric acid (2.5 mL) dropwise to the solution.[1][2]

-

After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.[1][2]

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 90°C and maintain this temperature for 3 hours.[1][2]

-

After heating, allow the mixture to cool to room temperature and continue stirring overnight.[1][2]

-

Slowly pour the reaction mixture into ice water to quench the reaction.

-

Neutralize the solution by adjusting the pH to 7 with ammonia.[1][2]

-

Collect the resulting yellow precipitate by filtration.[1][2]

-

Dry the collected solid under reduced pressure to obtain this compound. The expected yield is approximately 5.1 g (70%).[1][2]

Method 2: Synthesis of this compound from 4-Ethoxy-3-nitropyridine

This protocol describes the amination of 4-ethoxy-3-nitropyridine using ammonium acetate.

Materials:

-

4-Ethoxy-3-nitropyridine (1.0 g, 5.95 mmol)

-

Ammonium Acetate (5.0 g, 65 mmol)

-

Water

-

Round bottom flask (25 mL)

-

Reflux condenser

-

Magnetic stirrer

-

Oil bath

-

Filtration apparatus

-

Thin-layer chromatography (TLC) equipment

Procedure:

-

To a 25 mL round bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-ethoxy-3-nitropyridine (1.0 g, 5.95 mmol) and ammonium acetate (5.0 g, 65 mmol).[1]

-

Heat the reaction mixture in an oil bath to 120°C, at which point the mixture should become a homogeneous liquid.[1]

-

Monitor the progress of the reaction using thin-layer chromatography with a 10:1 ethyl acetate:triethylamine solvent system.[1]

-

After approximately 2.5 hours, cool the reaction mixture and pour it into water.[1]

-

Collect the yellow precipitate by filtration.[1]

-

Wash the precipitate with water and dry it in vacuo at 60°C over phosphorus pentoxide to yield 3-nitro-4-aminopyridine.[1] The expected yield is approximately 620 mg (75%).[1]

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound from 4-Aminopyridine.

Caption: Workflow for the synthesis of this compound.

References